molecular formula C14H20N2O4S2 B4878427 2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline

2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline

Cat. No. B4878427
M. Wt: 344.5 g/mol
InChI Key: ZMDUHVHHSDUFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it useful in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to inhibit the production of certain cytokines that are involved in inflammation.
Biochemical and Physiological Effects:
2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to inhibit the production of certain cytokines that are involved in inflammation. Additionally, it has been reported to have antioxidant properties and has been studied as a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline in lab experiments include its unique properties and potential applications in various fields of study. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline. Some potential areas of research include further elucidation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in other fields of study. Additionally, further research is needed to fully understand its potential toxicity and to develop safe and effective methods for its use in laboratory experiments.
In conclusion, 2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields of study. Its synthesis method has been found to be efficient and reliable, and it has been studied as a potential treatment for cancer and inflammatory diseases. While there are limitations to its use, further research is needed to fully understand its potential applications and to develop safe and effective methods for its use in laboratory experiments.

Scientific Research Applications

2-methyl-1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to have antitumor activity and has been studied as a potential anticancer agent. It has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.

properties

IUPAC Name

2-methyl-1-methylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-11-9-12-10-13(22(19,20)15-7-3-4-8-15)5-6-14(12)16(11)21(2,17)18/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUHVHHSDUFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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